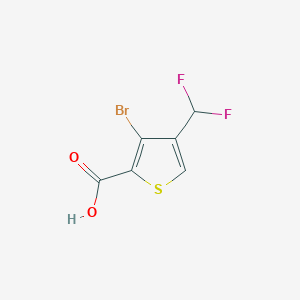

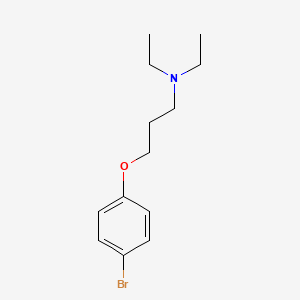

![molecular formula C12H4Cl2F2N2OS2 B2582240 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-19-0](/img/structure/B2582240.png)

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family and is known for its unique chemical properties that make it suitable for various research applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene carboxamide derivatives have been extensively researched. A study by Talupur et al. (2021) outlines the synthesis of a series of thiophene carboxamide derivatives, their characterization through various spectroscopic techniques, and their evaluation for antimicrobial activities. The study also includes molecular docking studies to predict the binding efficiency of these compounds with microbial proteins.

Heterocyclic Synthesis

Heterocyclic synthesis leveraging thiophene carboxamides as key intermediates has been demonstrated. Mohareb et al. (2004) in their work on thiophenylhydrazonoacetates in heterocyclic synthesis showcased the synthesis of various heterocyclic compounds using thiophene carboxamide precursors, indicating the compound's versatility in synthesizing complex molecules with potential biological activities.

Material Science Applications

In material science, lanthanide-based metal-organic frameworks (MOFs) have been functionalized using thiophene carboxamide derivatives. Wang et al. (2016) discussed the functionalization of microporous lanthanide-based MOFs with methyl-substituted thieno[2,3-b]thiophene groups, highlighting their sensing activities and magnetic properties. This work illustrates the potential of thiophene carboxamide derivatives in enhancing the functionality of MOFs for specific applications such as gas adsorption and sensing.

Anticancer Activity

The anticancer activity of thiophene derivatives has also been explored. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, evaluating their anticancer activity. Their findings suggest that certain thiophene-2-carboxamide derivatives exhibit promising inhibitory activity against various cancer cell lines, pointing towards the potential therapeutic applications of these compounds.

Antimicrobial Agents

Synthesis and biological evaluation of thiophene derivatives as possible antimicrobial agents have been documented. Jadhav et al. (2017) reported on the synthesis and antimicrobial evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives derived from thiophene carboxamides, showing moderate to good activity against both Gram-positive and Gram-negative bacterial strains.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to possess diverse biological activities .

Mode of Action

Without specific studies on “2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide”, it’s difficult to determine its exact mode of action. The presence of electron-withdrawing fluorine atoms on the benzothiazole ring could potentially influence its interactions with biological targets .

Propiedades

IUPAC Name |

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F2N2OS2/c13-8-3-5(10(14)21-8)11(19)18-12-17-9-6(16)1-4(15)2-7(9)20-12/h1-3H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGKKYJVZXIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)